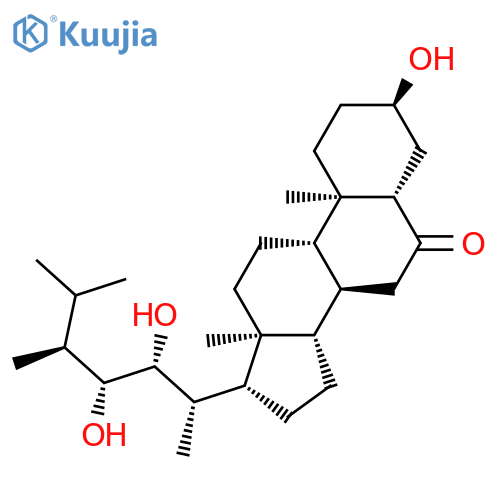

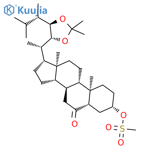

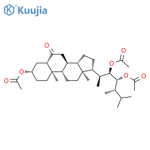

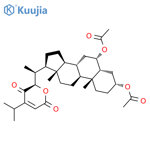

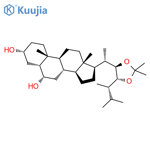

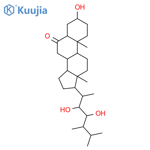

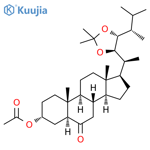

A novel synthesis of brassinolide and related compounds

,

Journal of the Chemical Society,

1989,

(10),

612-14